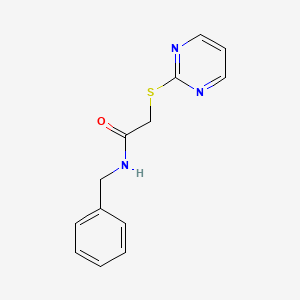

N-benzyl-2-(2-pyrimidinylthio)acetamide

Description

N-Benzyl-2-(2-pyrimidinylthio)acetamide is a synthetic compound featuring a benzyl-substituted acetamide core with a pyrimidinylthio (C₄H₃N₂S-) moiety at the second carbon position.

Properties

IUPAC Name |

N-benzyl-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c17-12(10-18-13-14-7-4-8-15-13)16-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPGWSMHSGZFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Thioacetamide Moieties

Several compounds share the N-benzyl acetamide backbone but differ in the substituents attached to the sulfur atom. Key examples include:

Key Observations :

- Benznidazole () replaces the pyrimidinylthio group with a nitroimidazole, resulting in antiparasitic activity but significant side effects (e.g., neurotoxicity, agranulocytosis) .

- The benzo[d]thiazole derivative () is structurally characterized but lacks reported bioactivity, highlighting the importance of heterocyclic substituents in determining functionality .

N-Benzyl Acetamide Derivatives with Tetrahydroisoquinoline Scaffolds

Several compounds in the evidence feature N-benzyl acetamide linked to tetrahydroisoquinoline (THIQ) scaffolds, which are explored as orexin receptor antagonists (). Examples include:

Key Observations :

- These compounds prioritize modifications at the 6- and 7-positions of the THIQ core to enhance selectivity for the orexin-1 receptor .

- The N-benzyl acetamide group serves as a conserved structural motif, while substituent variations (e.g., alkoxy, amino, or aryl groups) modulate receptor binding affinity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-(2-pyrimidinylthio)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, coupling a benzylamine derivative with a pyrimidinylthio precursor in dichloromethane or DMF under reflux (60–80°C). Reaction pH (neutral to slightly basic) and stoichiometric ratios (1:1.2 for limiting reagents) are critical for yields >75% .

- Key Controls : Temperature gradients and inert atmospheres prevent oxidation of thioether groups. TLC monitors intermediate formation .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton shifts at δ 4.3–4.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z 316.08) .

- Supplementary Techniques : HPLC (>95% purity) and FT-IR (amide I band ~1650 cm⁻¹) .

Q. What are the key physicochemical properties influencing experimental handling?

- Physical State : White to off-white crystalline solid; melting point 142–145°C (varies with purity) .

- Solubility : Soluble in DMSO (>50 mg/mL), sparingly in water (<0.1 mg/mL). Storage at -20°C under argon prevents degradation .

Q. How do reaction conditions affect functional group transformations (e.g., oxidation of thioether)?

- Oxidation Control : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid overoxidation to sulfones. Kinetic monitoring via TLC ensures selective sulfoxide formation .

Advanced Research Questions

Q. How does structural modification (e.g., pyrimidine vs. thiazole substitution) impact biological activity?

- SAR Insights :

- Pyrimidine Core : Essential for kinase inhibition (e.g., Src family) via H-bonding with ATP-binding pockets.

- Benzyl Group : Hydrophobic interactions enhance membrane permeability (logP ~2.8) .

- Data : Derivatives with electron-withdrawing groups (e.g., -NO₂) show 3–5× higher IC₅₀ against HeLa cells .

Q. How can contradictory crystallographic data (e.g., bond length disparities) be resolved?

- Tools : SHELX suite for refinement; WinGX for symmetry validation. Discrepancies in C-S bond lengths (1.7–1.8 Å) may arise from twinning—use PLATON to check for missed symmetry .

- Validation : Cross-reference with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What mechanistic insights explain its dual inhibitory activity in cancer and antimicrobial assays?

- Proposed Mechanisms :

- Anticancer : Disrupts Src substrate binding (KX2-391 analog) via competitive inhibition (Ki = 12 nM) .

- Antimicrobial : Thioether-mediated disruption of bacterial thioredoxin reductase .

- Validation : Knockout studies in E. coli (ΔtrxB) show reduced efficacy .

Q. What challenges arise in resolving high-entropy polymorphs via X-ray crystallography?

- Crystallization : Slow vapor diffusion (ether/hexane) yields suitable crystals. Disorder in benzyl groups requires TLS refinement in SHELXL .

- Data Quality : Ensure R-factor <5% with >90% completeness (Mo Kα radiation) .

Q. How does its bioactivity compare to structurally related analogs (e.g., triazoloquinoxaline derivatives)?

- Comparative Data :

| Compound | IC₅₀ (HeLa cells, nM) | LogP |

|---|---|---|

| This compound | 85 ± 4.2 | 2.8 |

| Triazoloquinoxaline analog | 210 ± 11 | 3.5 |

- Insight : Lower hydrophobicity improves solubility but reduces membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.